molecular formula C21H20N2O3S B2542675 (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide CAS No. 2035018-77-8

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide

Cat. No.: B2542675
CAS No.: 2035018-77-8
M. Wt: 380.46
InChI Key: STCBXUFBYUADPA-SOFGYWHQSA-N
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Description

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide is a synthetic organic compound characterized by its complex structure, which includes a dimethoxyphenyl group, a thiophenyl-pyridinyl moiety, and an acrylamide linkage. This compound is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the acrylamide backbone: This can be achieved through the reaction of 3,4-dimethoxybenzaldehyde with an appropriate amine to form an imine intermediate, followed by reduction to yield the corresponding amine.

    Coupling with the thiophenyl-pyridinyl moiety: The amine is then coupled with 2-(thiophen-2-yl)pyridine-4-carboxaldehyde under conditions that promote the formation of the desired acrylamide linkage. This step often involves the use of coupling reagents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield, as well as the implementation of purification techniques such as crystallization and chromatography to ensure the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the nature of the substituents and reaction conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4)

    Substitution: Halogenating agents, nucleophiles, electrophiles

Major Products

The major products formed from these reactions depend on the specific functional groups targeted and the reaction conditions employed. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

(E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide has several scientific research applications, including:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its ability to interact with biological targets.

    Biological Studies: It is used in studies to understand its effects on cellular processes and pathways.

    Chemical Biology: The compound serves as a tool to probe biological systems and elucidate mechanisms of action.

    Industrial Applications: It may be used in the development of new materials or as a precursor in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action of (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and influencing downstream signaling pathways. The exact molecular targets and pathways involved depend on the specific biological context and the nature of the compound’s interactions.

Comparison with Similar Compounds

Similar Compounds

    (E)-3-(3,4-dimethoxyphenyl)-N-((2-(thiophen-2-yl)pyridin-4-yl)methyl)acrylamide analogs: Compounds with similar structural motifs but different substituents.

    Other acrylamide derivatives: Compounds with acrylamide linkages but different aromatic or heterocyclic groups.

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features, which confer distinct biological activities and chemical properties. This uniqueness makes it a valuable compound for research and potential therapeutic applications.

Properties

IUPAC Name

(E)-3-(3,4-dimethoxyphenyl)-N-[(2-thiophen-2-ylpyridin-4-yl)methyl]prop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O3S/c1-25-18-7-5-15(13-19(18)26-2)6-8-21(24)23-14-16-9-10-22-17(12-16)20-4-3-11-27-20/h3-13H,14H2,1-2H3,(H,23,24)/b8-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

STCBXUFBYUADPA-SOFGYWHQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)NCC2=CC(=NC=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)NCC2=CC(=NC=C2)C3=CC=CS3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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